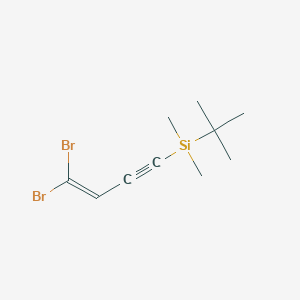
tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane: is a chemical compound that contains a tert-butyl group, two bromine atoms, and a dimethylsilane group attached to a but-3-en-1-yn-1-yl chain
Métodos De Preparación
The synthesis of tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indole.
Reaction Conditions: The key steps include the Vilsmeier formylation, reduction with sodium borohydride in methanol, and protection of the hydroxy group with tert-butyl(dimethyl)silyl chloride in methylene chloride.
Industrial Production: Industrial production methods may involve scaling up these reactions using larger quantities of reagents and optimizing reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in chemical reactions, the compound’s functional groups participate in various transformations, leading to the formation of new products .
Comparación Con Compuestos Similares
tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane can be compared with other similar compounds, such as:
tert-Butyl(4-iodobutoxy)dimethylsilane: This compound contains an iodine atom instead of bromine and has different reactivity and applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar enyne structure but includes an indole moiety, making it useful in different synthetic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.
Propiedades
Número CAS |
920283-01-8 |
|---|---|
Fórmula molecular |
C10H16Br2Si |
Peso molecular |
324.13 g/mol |
Nombre IUPAC |
tert-butyl-(4,4-dibromobut-3-en-1-ynyl)-dimethylsilane |
InChI |
InChI=1S/C10H16Br2Si/c1-10(2,3)13(4,5)8-6-7-9(11)12/h7H,1-5H3 |
Clave InChI |
YXTQZAZJIGSQLV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)C#CC=C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


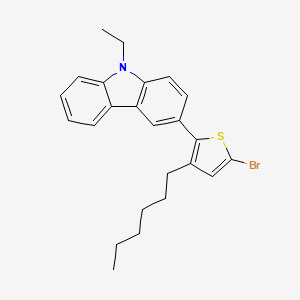
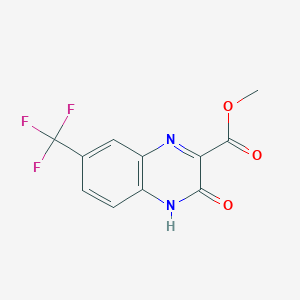

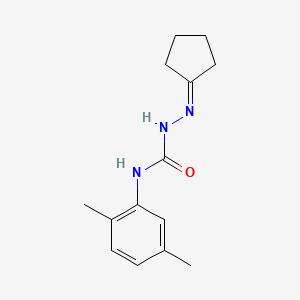
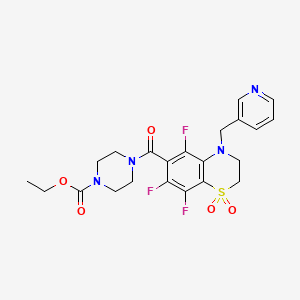


![5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12615792.png)
![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)
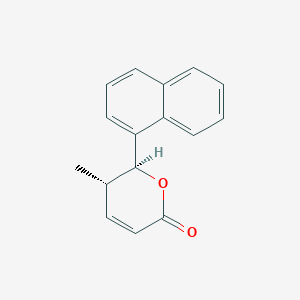
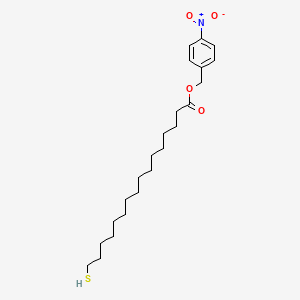


![5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine](/img/structure/B12615824.png)
